Thiram D12

Übersicht

Beschreibung

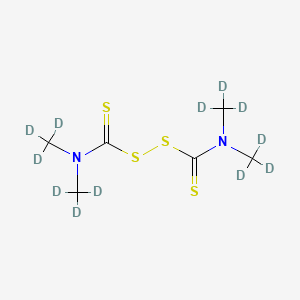

Thiram D12, also known as deuterium-labeled Thiram, is a fungicide widely used in agriculture to protect seeds, vegetables, and fruits from fungal diseases. It is also employed as a vulcanization accelerator in the rubber industry. This compound is the deuterium-labeled version of Thiram, which means that some of the hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Thiram D12 is synthesized by replacing the hydrogen atoms in Thiram with deuterium. The synthesis involves the reaction of carbon disulfide with dimethylamine in the presence of deuterium oxide (D2O) to form the deuterium-labeled dithiocarbamate. This intermediate is then oxidized to produce this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of deuterium oxide and other reagents in controlled conditions to ensure the efficient incorporation of deuterium into the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Thiram D12 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a fungicide and its applications in other fields .

Common Reagents and Conditions

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or neutral conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction usually takes place under basic conditions.

Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms and substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Thiram has been registered as a non-systemic protectant fungicide since 1948. Its primary applications include:

- Fungicide for Crops : Thiram is extensively used to protect various crops such as apples, peaches, and strawberries from fungal diseases during growth and storage . It acts by inhibiting fungal spore germination and mycelial growth.

- Seed Treatment : The compound is employed as a seed protectant for a wide range of seeds, including small and large seeded vegetables, cereal grains, and ornamental seeds. Approximately 631,000 pounds of thiram are used annually to treat about 1.3 billion pounds of seeds in the United States .

- Turf Protection : Thiram is also utilized in turf management to prevent fungal infections that can damage lawns and recreational areas .

- Animal Repellent : In addition to its fungicidal properties, thiram serves as an animal repellent to safeguard crops from damage caused by wildlife such as rabbits and deer .

Detection and Analysis Methods

The detection of thiram residues in fruits and vegetables is critical for ensuring compliance with food safety regulations. Recent advancements in analytical techniques have improved the detection capabilities:

- Direct Analysis Techniques : Studies have employed methods such as Direct Analysis in Real Time (DART) coupled with mass spectrometry to detect thiram residues directly on surfaces like glass and Teflon. This method allows for rapid analysis without extensive sample preparation .

- Desorption Electrospray Ionization (DESI) : Another innovative approach involves DESI combined with tandem mass spectrometry (MS2), which facilitates the identification of thiram residues in complex fruit matrices .

Toxicological Insights

While thiram is effective as a fungicide, its safety profile has been scrutinized:

- Toxicity Levels : Thiram exhibits low to moderate acute toxicity through oral and dermal routes but is considered moderately toxic via inhalation. It can cause neurotoxic effects and developmental issues in laboratory animals . Regulatory bodies like the EPA have established maximum residue levels (MRLs) for thiram in various food products to mitigate health risks .

- Ecological Impact : The ecological risk assessment indicates potential risks to birds and aquatic life due to thiram's mobility and persistence in the environment. Special attention is given to endangered species that may be affected by exposure to this compound .

Case Studies

Several studies highlight the effectiveness of thiram in different applications:

- Field Trials : Field trials have demonstrated that thiram significantly reduces fungal infections in crops like strawberries, leading to improved yield and quality during storage and transport.

- Residue Detection Studies : Research utilizing DART and DESI methods has shown high sensitivity in detecting thiram residues at levels compliant with regulatory standards, ensuring food safety for consumers.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Crop Protection | Fungicide for fruits like apples and strawberries | Effective against fungal diseases |

| Seed Treatment | Protects various seeds from pathogens | High usage rates in agriculture |

| Turf Management | Prevents fungal infections in lawns | Essential for maintaining turf health |

| Residue Detection | Analytical methods like DART and DESI | High sensitivity for compliance |

| Toxicological Assessment | Evaluates health risks associated with exposure | Moderate toxicity noted |

Wirkmechanismus

Thiram D12 exerts its effects by interfering with the metabolic processes of fungi. It inhibits the activity of enzymes involved in the synthesis of essential cellular components, leading to the disruption of fungal growth and reproduction. This compound also induces oxidative stress by generating reactive oxygen species (ROS), which damage cellular structures and further inhibit fungal growth .

Vergleich Mit ähnlichen Verbindungen

Thiram D12 belongs to the class of dithiocarbamate fungicides, which includes other compounds such as Ziram, Ferbam, and Mancozeb. Compared to these compounds, this compound has unique properties due to the presence of deuterium, which enhances its stability and allows for more precise analytical measurements .

Similar Compounds

Ziram: Another dithiocarbamate fungicide used to control fungal diseases in crops.

Ferbam: A fungicide used for similar applications as Thiram but with different chemical properties.

Mancozeb: A widely used fungicide with a broader spectrum of activity compared to Thiram

This compound’s unique deuterium labeling makes it a valuable tool in scientific research and industrial applications, providing enhanced stability and precise analytical capabilities.

Biologische Aktivität

Thiram D12, a dithiocarbamate fungicide, is widely recognized for its biological activity against various pathogens and pests. This article delves into its mechanisms of action, efficacy, and implications in agricultural practices, drawing from diverse research findings.

Overview of this compound

Thiram (tetramethylthiuram disulfide) is primarily used as a fungicide and a seed treatment agent. Its structural properties allow it to interact with biological systems effectively, providing both protective and curative effects against fungal diseases.

Thiram exerts its biological activity through several mechanisms:

- Inhibition of Fungal Growth : Thiram disrupts the cellular processes of fungi by inhibiting enzyme activities essential for their metabolism. This includes interference with mitochondrial respiration and the inhibition of various enzymes involved in the synthesis of nucleic acids and proteins .

- Neurotoxicity : Studies have indicated that Thiram can exhibit neurotoxic effects, impacting both human health and non-target organisms. It has been shown to act as a developmental toxicant, raising concerns about its use in agricultural settings .

- Resistance Management : Thiram is often employed in integrated pest management strategies to mitigate resistance development in fungal populations. Its multi-site action mechanism makes it less prone to resistance compared to single-site fungicides .

Efficacy Against Pathogens

This compound has demonstrated significant efficacy against a range of fungal pathogens:

- Fusarium spp. : Effective in controlling Fusarium wilt in various crops.

- Botrytis cinerea : Provides protection against gray mold in fruits and vegetables.

- Alternaria spp. : Reduces the incidence of leaf spots caused by Alternaria species.

Table 1: Efficacy of this compound Against Various Pathogens

| Pathogen | Crop Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Fusarium oxysporum | Tomato | 100 | 85 |

| Botrytis cinerea | Strawberry | 150 | 90 |

| Alternaria solani | Potato | 200 | 80 |

Case Studies

Case Study 1: Thiram in Tomato Cultivation

A study conducted on tomato plants treated with this compound showed a significant reduction in the incidence of Fusarium wilt. The application of Thiram at a rate of 100 g/ha resulted in an 85% reduction in disease severity compared to untreated controls.

Case Study 2: Impact on Non-target Organisms

Research highlighted the neurotoxic effects of Thiram on beneficial insects such as bees. Exposure studies indicated that even sub-lethal doses could impair foraging behavior and reproductive success, necessitating careful consideration of application timing and methods to minimize non-target impacts .

Research Findings

Recent studies have focused on optimizing analytical methods for detecting Thiram residues in food products, emphasizing the importance of monitoring for consumer safety. Techniques such as LC-MS/MS have been validated for accurate quantification, ensuring compliance with regulatory standards .

Table 2: Analytical Methods for Thiram Detection

| Method | Sensitivity (mg/kg) | Recovery Rate (%) |

|---|---|---|

| LC-MS/MS | 0.01 | 80-108 |

| GC-MS | 0.05 | 75-95 |

Eigenschaften

IUPAC Name |

bis(trideuteriomethyl)carbamothioylsulfanyl N,N-bis(trideuteriomethyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S4/c1-7(2)5(9)11-12-6(10)8(3)4/h1-4H3/i1D3,2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAZQDVKQLNFPE-MGKWXGLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SSC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=S)SSC(=S)N(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.